molecular formula C10H7NO B14161748 2-Nitrosonaphthalene CAS No. 6610-08-8

2-Nitrosonaphthalene

Cat. No.: B14161748
CAS No.: 6610-08-8
M. Wt: 157.17 g/mol
InChI Key: XHWGWRUGGACWLV-UHFFFAOYSA-N
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Description

2-Nitrosonaphthalene is an organic compound with the formula C10H7NO2. It is one of two isomers of nitronaphthalene, the other being 1-nitronaphthalene. This compound is typically produced in very low yields upon nitration of naphthalene, but it can be more efficiently obtained via the diazotization of 2-aminonaphthalene .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrosonaphthalene can be synthesized through several methods:

Industrial Production Methods: Industrial production methods often involve the diazotization of 2-aminonaphthalene due to its higher efficiency compared to direct nitration .

Chemical Reactions Analysis

2-Nitrosonaphthalene undergoes various chemical reactions:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into different amines or other derivatives.

    Substitution: It can undergo substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Nitrosonaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Nitrosonaphthalene exerts its effects involves:

Comparison with Similar Compounds

2-Nitrosonaphthalene can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-nitrosonaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWGWRUGGACWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216300
Record name Naphthalene, 2-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6610-08-8
Record name 2-Nitrosonaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6610-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrosonaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006610088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 2-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NITROSONAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S700W3KWH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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